

# 3-Bromo-5-ethynylpyridine: A Technical Guide for Advanced Synthesis and Application

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Bromo-5-ethynylpyridine**

Cat. No.: **B079517**

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## Abstract

This technical guide provides an in-depth analysis of **3-Bromo-5-ethynylpyridine**, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document elucidates the molecule's fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis via a Sonogashira coupling and deprotection strategy, and explores its reactivity. A significant focus is placed on its application as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for the effective utilization of this versatile compound.

## Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.<sup>[1]</sup> Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. The strategic disubstitution of the pyridine ring, as seen in **3-Bromo-5-ethynylpyridine**, offers a powerful platform for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties.

The presence of a bromine atom at the 3-position and an ethynyl group at the 5-position creates two distinct and orthogonally reactive sites. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.<sup>[2]</sup> The terminal alkyne is also highly versatile, participating in reactions like the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and serving as a precursor for various other functional groups. This dual reactivity makes **3-Bromo-5-ethynylpyridine** a highly valuable intermediate for the synthesis of complex, biologically active molecules.

## Physicochemical and Structural Properties

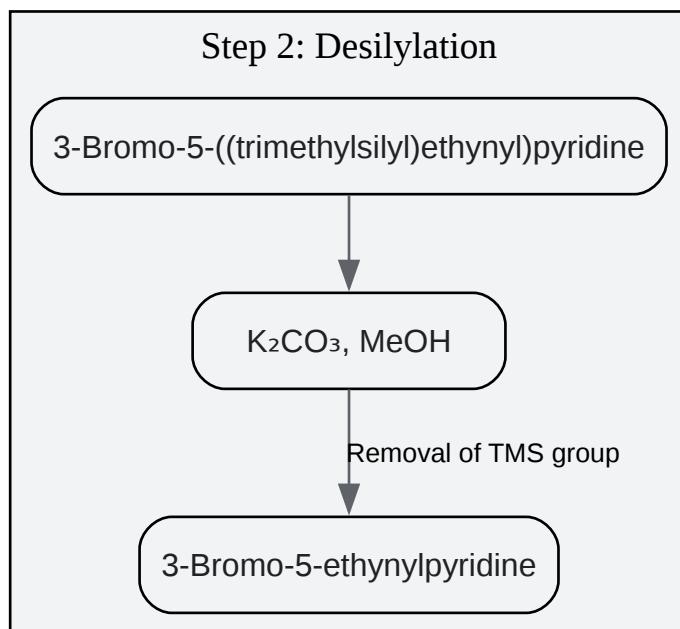
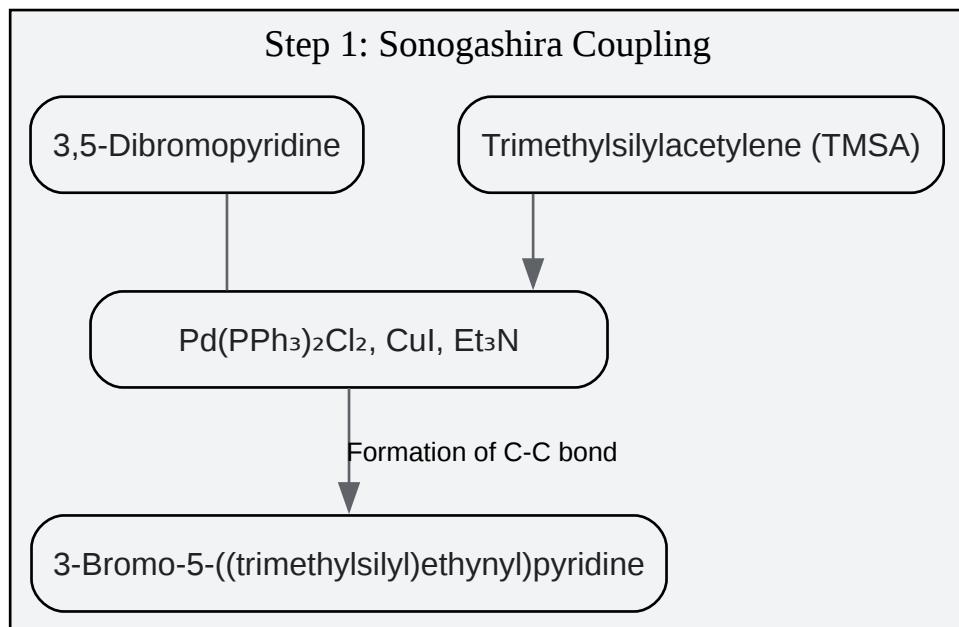
A thorough understanding of the fundamental properties of **3-Bromo-5-ethynylpyridine** is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| Chemical Formula  | C <sub>7</sub> H <sub>4</sub> BrN             | [3]       |
| Molecular Weight  | 182.02 g/mol                                  | [4]       |
| CAS Number        | 866683-52-5                                   | [4]       |
| Appearance        | Off-white to light yellow solid               |           |
| SMILES            | C#Cc1cc(Br)ccn1                               | [3]       |
| InChI             | InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | [3]       |
| Monoisotopic Mass | 180.95271 Da                                  | [3]       |

## Synthesis of 3-Bromo-5-ethynylpyridine: A Two-Step Approach

The most common and efficient synthesis of **3-Bromo-5-ethynylpyridine** involves a two-step sequence starting from the readily available 3,5-dibromopyridine. This process leverages the well-established Sonogashira cross-coupling reaction with a protected acetylene source, followed by a straightforward deprotection step.

## Overall Synthesis Workflow



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Caption: Synthesis workflow for **3-Bromo-5-ethynylpyridine**.

## Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

- **Rationale:** The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between  $sp^2$ -hybridized carbons (of the aryl halide) and  $sp$ -hybridized carbons (of the terminal alkyne).[2] Using trimethylsilylacetylene (TMSA) as the alkyne source prevents the undesired homocoupling of the alkyne and allows for a cleaner reaction.[5] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2] Triethylamine ( $Et_3N$ ) is used as a base to neutralize the  $HBr$  formed during the reaction.
- **Procedure:**
  - To a dry, argon-purged Schlenk flask, add 3,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride ( $Pd(PPh_3)_2Cl_2$ ) (0.03 eq), and copper(I) iodide ( $CuI$ ) (0.05 eq).
  - Add anhydrous triethylamine ( $Et_3N$ ) (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
  - To the resulting suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
  - Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
  - Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
  - Concentrate the filtrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine as a solid.

### Step 2: Synthesis of **3-Bromo-5-ethynylpyridine**

- **Rationale:** The trimethylsilyl (TMS) protecting group on the alkyne is labile under mild basic or fluoride-mediated conditions.[5] A simple and effective method for its removal is the use of

potassium carbonate in methanol. This deprotection step regenerates the terminal alkyne, yielding the final product.

- Procedure:

- Dissolve 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).
- Add potassium carbonate ( $K_2CO_3$ ) (2.0 eq) to the solution.
- Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and filter.
- Concentrate the filtrate under reduced pressure to obtain **3-Bromo-5-ethynylpyridine**. The product can be further purified by recrystallization if necessary.

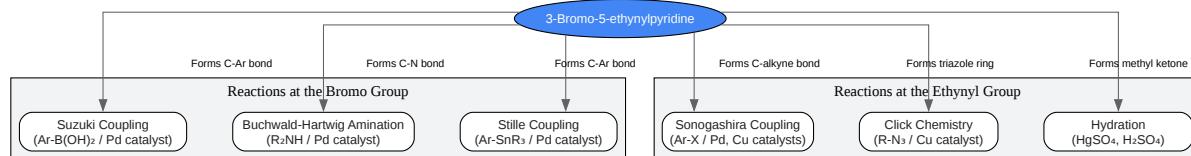
## Characterization and Spectral Data

Proper characterization is crucial to confirm the identity and purity of the synthesized **3-Bromo-5-ethynylpyridine**. Below are the expected spectral data based on the structure and analysis of similar compounds.[\[6\]](#)[\[7\]](#)

| Technique           | Expected Observations  |
|---------------------|--|
| <sup>1</sup> H NMR  | Three aromatic protons in the pyridine ring, appearing as distinct multiplets or doublets of doublets. A singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm. The chemical shifts and coupling constants will be characteristic of a 3,5-disubstituted pyridine system.   |
| <sup>13</sup> C NMR | Seven distinct carbon signals. Two signals for the alkyne carbons (typically in the 70-90 ppm range). Five signals for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield.  |
| Mass Spec           | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom ( <sup>19</sup> Br and <sup>81</sup> Br in an approximately 1:1 ratio). The molecular ion peak (M <sup>+</sup> ) would be observed at m/z 181 and 183. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C <sub>7</sub> H <sub>4</sub> BrN). |
| IR Spec             | A sharp, weak absorption band around 3300 cm <sup>-1</sup> corresponding to the ≡C-H stretch. A sharp absorption band around 2100-2200 cm <sup>-1</sup> for the C≡C triple bond stretch. Characteristic aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm <sup>-1</sup> and 1600-1400 cm <sup>-1</sup> regions, respectively.   |

## Reactivity and Synthetic Utility

The dual functionality of **3-Bromo-5-ethynylpyridine** provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.



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## References

- 1. WO2003092595A3 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 3-bromo-5-ethynylpyridine (C7H4BrN) [pubchemlite.lcsb.uni.lu]
- 4. 866683-52-5|3-Bromo-5-ethynylpyridine|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
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Email: [info@benchchem.com](mailto:info@benchchem.com)